Betamethasone hydrochloride
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Overview
Description
Betamethasone hydrochloride is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and severe allergic reactions . This compound is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betamethasone hydrochloride can be synthesized through several chemical routesThe reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride or antimony trifluoride, and the methylation is achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, including crystallization and chromatography, to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Betamethasone hydrochloride undergoes various chemical reactions, including:
Oxidation: Betamethasone can be oxidized to form betamethasone-21-aldehyde.
Reduction: Reduction reactions can convert betamethasone to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of betamethasone, such as betamethasone-21-aldehyde and betamethasone alcohols, which have different pharmacological properties .
Scientific Research Applications
Betamethasone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Betamethasone hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in the inhibition of the production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response .
Comparison with Similar Compounds
Betamethasone hydrochloride is often compared with other glucocorticoids such as:
Dexamethasone: Both compounds are stereoisomers, but betamethasone has a different spatial configuration of the methyl group at position 16, which can affect its pharmacological properties.
Prednisolone: Betamethasone is more potent and has a longer duration of action compared to prednisolone.
Hydrocortisone: Betamethasone is significantly more potent than hydrocortisone and is used in conditions requiring strong anti-inflammatory effects.
This compound is unique due to its high potency and long duration of action, making it suitable for treating severe inflammatory and autoimmune conditions .
Properties
Molecular Formula |
C22H30ClFO5 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
OHILSKSRDDTCIR-PWIFQOOMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl |
Origin of Product |
United States |
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